[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring substituted with dimethyl groups and an oxolane ring attached via a methylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy .
Industry
In industry, (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be used in the production of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material strength, flexibility, and thermal stability .
Mechanism of Action
The mechanism by which (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
Oxolane-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-Amino-pyrazoles: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its combined pyrazole and oxolane structures, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h7,11-12H,3-6,8H2,1-2H3 |
InChI Key |
JKGAERXZZFZPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2CCCO2 |
Origin of Product |
United States |
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